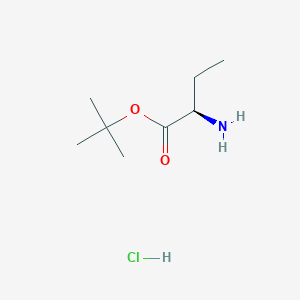
Cystine
Vue d'ensemble
Description
Cystine is the oxidized derivative of the amino acid cysteine and has the formula (SCH2CH(NH2)CO2H)2 . It is a white solid that is poorly soluble in water . As a residue in proteins, this compound serves two functions: a site of redox reactions and a mechanical linkage that allows proteins to retain their three-dimensional structure .
Synthesis Analysis
The biosynthesis of cysteine is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . The conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O .
Molecular Structure Analysis
This compound contains a disulfide bond, two amine groups, and two carboxylic acid groups . As for other amino acids, the amine and carboxylic acid groups exist in rapid equilibrium with the ammonium-carboxylate tautomer .
Chemical Reactions Analysis
Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications .
Physical And Chemical Properties Analysis
Cysteine is a sulfur-containing, α-amino acid with the chemical formula O2CCH(NH2)CH2SH . It is classified as a conditionally non-essential amino acid since the human body can naturally synthesize it .
Applications De Recherche Scientifique
Rôle dans la santé humaine
La cystine, sous la forme de L-cystéine (L-Cys), joue un rôle important dans la santé humaine {svg_1}. C'est un acide aminé non essentiel et l'une des briques nécessaires à la synthèse des protéines {svg_2}. Elle contient du soufre sous la forme d'un groupe thiol (-SH) à l'extrémité de sa chaîne latérale {svg_3}. Le groupe -SH est responsable de la grande capacité de réaction de l'acide aminé et, par conséquent, de nombreuses de ses fonctions biologiques chez l'être humain {svg_4}.
Stabilisation de la structure des protéines
La this compound est l'acide aminé qui établit des ponts disulfures, un type de liaison covalente qui joue un rôle fondamental dans le repliement et la stabilisation de la structure tertiaire des protéines, soutenant ainsi leurs activités biologiques {svg_5}. La présence de this compound conservée dans les motifs protéiques présents dans tous les organismes pourrait indiquer que cette caractéristique a été exploitée dans l'évolution précoce pour soutenir la catalyse enzymatique, la régulation transcriptionnelle, le repliement des protéines et la structure tridimensionnelle {svg_6}.
Voie de synthèse
La this compound est synthétisée à partir de la méthionine (un acide aminé essentiel) grâce à deux réactions chimiques {svg_7}. La première de ces réactions est une réaction de transméthylation, à partir de laquelle l'homocystéine est obtenue comme produit. Ensuite, l'homocystéine est transformée en cystéine par une réaction de transsulfuration {svg_8}.
Bioproduction
En raison de problèmes de sécurité et d'environnement liés à l'extraction de la L-cystéine des poils et des plumes d'animaux, la production fermentative de la L-cystéine offre une alternative intéressante utilisant des matières premières renouvelables {svg_9}. Grâce à la compréhension du système complexe de régulation de la synthèse de la L-cystéine chez les bactéries et aux progrès de la biologie synthétique, la production fermentative directe de L-cystéine à partir du glucose est devenue possible et a été exploitée par les producteurs mondiaux d'acides aminés pour répondre à une part croissante de la demande mondiale en L-cystéine {svg_10}.
Applications industrielles
La L-cystéine est un acide aminé protéinogène qui a de nombreuses applications dans les industries pharmaceutique, alimentaire, de l'alimentation animale et cosmétique {svg_11}. Elle est utilisée dans ces industries en raison de ses propriétés uniques, telles que sa capacité à former des ponts disulfures, qui peuvent stabiliser la structure de nombreuses protéines {svg_12}.
Rôle dans l'origine de la vie
Dans une nouvelle étude, des scientifiques ont recréé la formation de la cystéine aux origines de la vie {svg_13}. De plus, ils ont observé comment, une fois formée, la cystéine catalyse la fusion des peptides dans l'eau - une étape fondamentale sur la voie vers les enzymes protéiques {svg_14}.
Mécanisme D'action
Target of Action
Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the synthesis of glutathione . Glutathione is a major endogenous antioxidant molecule that plays a crucial role in maintaining cellular redox homeostasis .
Mode of Action
This compound serves as a major precursor for the synthesis of glutathione . Certain conditions, such as an acetaminophen overdose, can deplete hepatic glutathione and subject the tissues to oxidative stress, resulting in loss of cellular integrity . In such cases, this compound plays a vital role in replenishing the glutathione levels, thereby protecting the cells from oxidative damage .
Biochemical Pathways
This compound contributes to cancer metabolic remodeling at three different levels :
- In redox control, free or as a component of glutathione .
- In ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC) .
- As a carbon source for biomass and energy production .
Pharmacokinetics
The pharmacokinetics of this compound-related compounds like N-acetylcysteine (NAC) have been studied . Following both single and multiple-dose administration, plasma concentration of NAC increased rapidly, reaching a peak at approximately 1.0 h . The half-life was around 15.4-18.7 h, and the fraction of NAC excreted in urine in the 36 h following administration was around 3.7-3.8% .
Result of Action
This compound is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis . This compound also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cancer cells, this compound plays an essential role in redox regulation of cellular status and protein function . The metabolic dynamics of this compound in cancer and the interconnections between this compound metabolism and other metabolic pathways are influenced by the tumor microenvironment .
Safety and Hazards
Cystine may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation .
Orientations Futures
Cystinuria treatment may require a combined approach of high diuresis, alkalinization and pharmacological interventions with regular monitoring of urinary pH, cystine levels, this compound crystal volume and solubility . Future directions include the potential use of this compound mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .
Propriétés
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859005 | |
| Record name | Cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |
| Record name | DL-Cystine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13562 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
923-32-0, 56-89-3 | |
| Record name | Cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-CYSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















